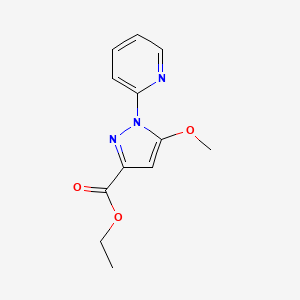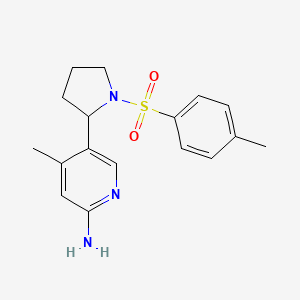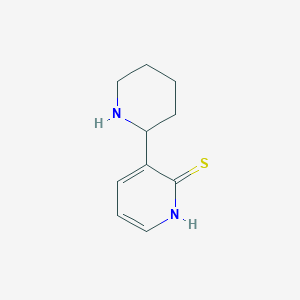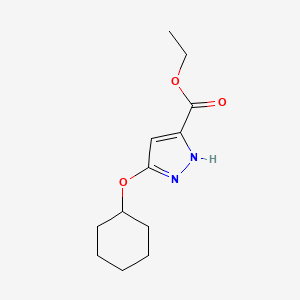
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methyl-2-(piperidin-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methyl-2-(piperidin-1-yl)pyridine is a complex organic compound with a molecular formula of C15H21N3. This compound is characterized by its pyridine ring substituted with a piperidine and a dihydropyrrole group. It is primarily used in research and development within the pharmaceutical and chemical industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methyl-2-(piperidin-1-yl)pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required purity levels for industrial applications.
化学反応の分析
Types of Reactions
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methyl-2-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized products depending on the substituents introduced.
科学的研究の応用
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methyl-2-(piperidin-1-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
作用機序
The mechanism of action of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methyl-2-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methyl-2-(piperidin-1-yl)pyridine: This compound is structurally similar but has a different substitution pattern on the pyridine ring.
4-Methyl-2-(piperidin-1-yl)pyridine: Lacks the dihydropyrrole group, making it less complex.
2-(Piperidin-1-yl)pyridine: A simpler analog without the methyl and dihydropyrrole substitutions.
Uniqueness
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methyl-2-(piperidin-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and development in various scientific fields.
特性
分子式 |
C15H21N3 |
|---|---|
分子量 |
243.35 g/mol |
IUPAC名 |
5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methyl-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C15H21N3/c1-12-10-15(18-8-3-2-4-9-18)17-11-13(12)14-6-5-7-16-14/h10-11H,2-9H2,1H3 |
InChIキー |
UYNWKZXIPGCCTR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C2=NCCC2)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![6-(Benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11804295.png)



